molecular formula C14H15N3O B12122284 N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide

N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide

Cat. No.: B12122284
M. Wt: 241.29 g/mol
InChI Key: IGEJYBPVYQUUID-UHFFFAOYSA-N
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Description

N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrroloquinoline core, which is a fused ring system containing both pyrrole and quinoline moieties. The presence of a methyl group at the 7th position and an acetamide group attached to the nitrogen atom of the pyrrole ring adds to its structural uniqueness. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as 2-aminobenzylamine and an α,β-unsaturated carbonyl compound. The reaction is often catalyzed by acids or bases under reflux conditions.

    Acetamide Formation: The final step involves the acylation of the nitrogen atom in the pyrrole ring with acetic anhydride or acetyl chloride under basic conditions to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitrogen atom, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the quinoline ring, converting it to a dihydroquinoline derivative using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide N-oxide.

    Reduction: Formation of N-(7-methyl-1,2,3,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide.

    Substitution: Formation of halogenated derivatives such as N-(7-methyl-6-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide.

Scientific Research Applications

N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide exerts its effects is often related to its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases, receptors like G-protein coupled receptors, and DNA or RNA molecules.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways, and interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide: Lacks the methyl group at the 7th position.

    N-(7-methyl-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide: Does not have the dihydro modification.

    N-(7-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)acetamide: Different position of the nitrogen atom in the quinoline ring.

Uniqueness

N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide is unique due to its specific structural features, such as the combination of a methyl group at the 7th position and an acetamide group on the pyrrole ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)acetamide

InChI

InChI=1S/C14H15N3O/c1-9-3-4-11-8-12-5-6-17(16-10(2)18)14(12)15-13(11)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)

InChI Key

IGEJYBPVYQUUID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(CCN3NC(=O)C)C=C2C=C1

solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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